molecular formula C7H10N2O B1320757 5-Ethoxypyridin-2-amine CAS No. 89943-11-3

5-Ethoxypyridin-2-amine

Cat. No.: B1320757
CAS No.: 89943-11-3
M. Wt: 138.17 g/mol
InChI Key: WCKZZIDVKJIEAP-UHFFFAOYSA-N
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Description

5-Ethoxypyridin-2-amine: is an organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It is a derivative of pyridine, featuring an ethoxy group at the 5-position and an amino group at the 2-position of the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Mechanism of Action

Pharmacokinetics

The pharmacokinetic properties of 5-Ethoxypyridin-2-amine, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. According to the data from Ambeed , the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxypyridin-2-amine typically involves the ethoxylation of 2-aminopyridine. One common method includes the reaction of 2-aminopyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxypyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Ethoxypyridin-2-amine is unique due to the presence of both an ethoxy group and an amino group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical modifications .

Biological Activity

5-Ethoxypyridin-2-amine is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_8H_10N_2O and a molecular weight of approximately 150.18 g/mol. The compound features an ethoxy group attached to the pyridine ring at the 5-position and an amino group at the 2-position. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. It is believed to modulate enzyme activity, potentially inhibiting pathways involved in cell proliferation, which is particularly relevant in cancer research. Its interactions may also extend to influencing oxidative stress pathways, making it a candidate for studies on reactive oxygen species (ROS) .

Biological Activities

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant organisms .

Anticancer Properties
The compound has been investigated for its anticancer potential, particularly as a part of novel drug designs aimed at overcoming resistance in cancer therapies. It has shown promise in inhibiting tumor growth in preclinical models, especially against cancers that have developed resistance to existing therapies .

Enzyme Inhibition
this compound is being explored as a lead compound for the design of enzyme inhibitors. Its structural characteristics allow it to bind effectively to target enzymes, potentially leading to therapeutic applications in various diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits tumor growth; effective against resistant cancers
Enzyme InhibitionPotential as an enzyme inhibitor in drug design

Case Study: Anticancer Research

A significant study assessed the efficacy of this compound derivatives in inhibiting the growth of lung cancer cells that had developed resistance to crizotinib, an FDA-approved ALK inhibitor. The results demonstrated that specific derivatives could significantly reduce tumor size in xenograft models, indicating their potential as new therapeutic agents .

Properties

IUPAC Name

5-ethoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKZZIDVKJIEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598420
Record name 5-Ethoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89943-11-3
Record name 5-Ethoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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